4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide
Overview
Description
4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of 4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide may involve large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions . The choice of reaction conditions, such as temperature, solvent, and reaction time, is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound can also interact with receptors or enzymes in human cells, modulating various biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: A sulfonamide antibiotic with a similar structure, used to treat bacterial infections.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim for treating various infections.
Isoxazole Derivatives: Various isoxazole derivatives are used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific combination of the isoxazole ring and the methoxybenzenesulfonamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-methoxy-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-15-8-2-4-9(5-3-8)17(13,14)12-10-6-7-16-11-10/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXSCWRAQSPVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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